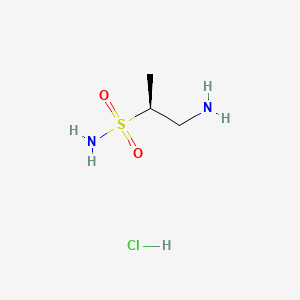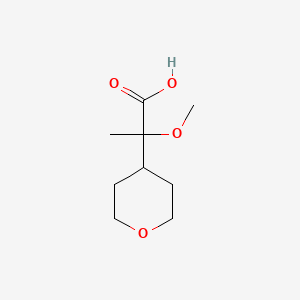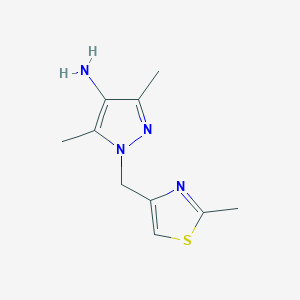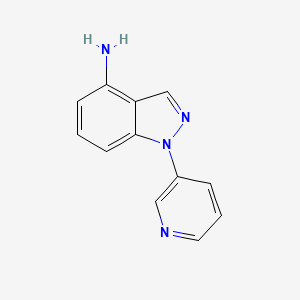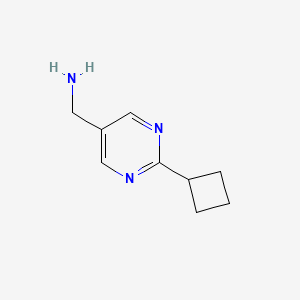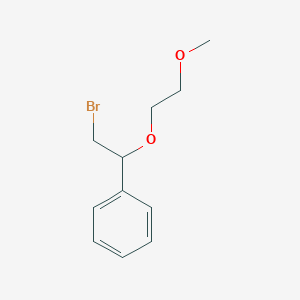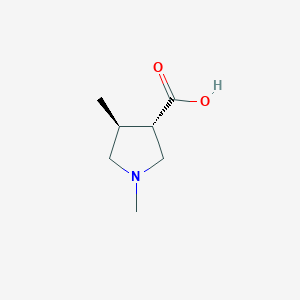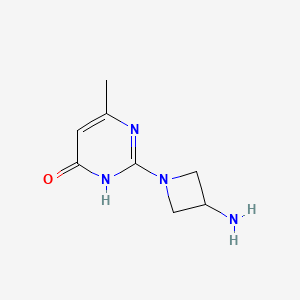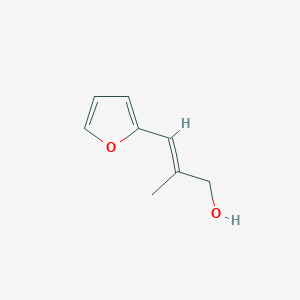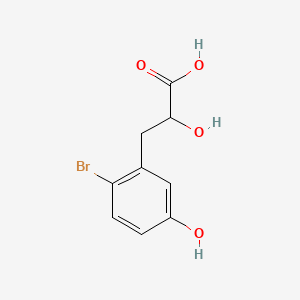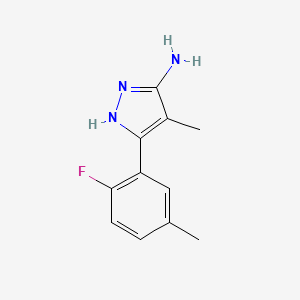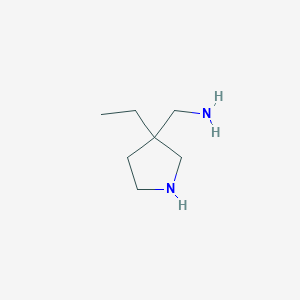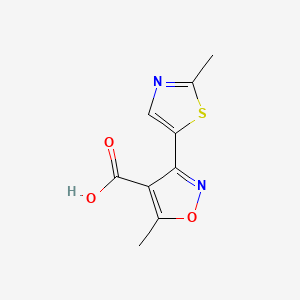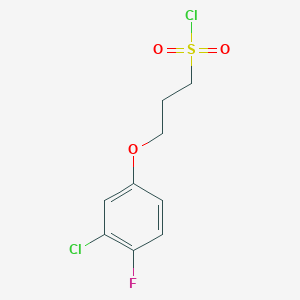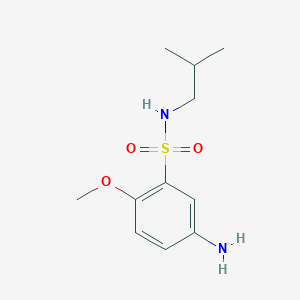
5-Amino-n-isobutyl-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-n-isobutyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of an amino group, an isobutyl group, a methoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Amino-n-isobutyl-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxybenzenesulfonamide followed by reduction to introduce the amino group. The isobutyl group can be introduced through alkylation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
5-Amino-n-isobutyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, and catalysts like palladium for coupling reactions, are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, bromination can yield bromo derivatives, while coupling reactions can produce complex organic molecules.
Wissenschaftliche Forschungsanwendungen
5-Amino-n-isobutyl-2-methoxybenzenesulfonamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibition or receptor modulation, is ongoing.
Industry: It is employed in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Amino-n-isobutyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Amino-n-isobutyl-2-methoxybenzenesulfonamide can be compared with similar compounds such as:
5-Chloro-N-isobutyl-2-methoxybenzenesulfonamide: This compound has a chlorine atom instead of an amino group, which affects its reactivity and applications.
5-Bromo-2-methoxybenzenesulfonyl chloride: The presence of a bromo group and a sulfonyl chloride moiety makes it suitable for different types of chemical reactions.
N-Benzyl-5-bromo-2-methoxybenzenesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C11H18N2O3S |
|---|---|
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
5-amino-2-methoxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H18N2O3S/c1-8(2)7-13-17(14,15)11-6-9(12)4-5-10(11)16-3/h4-6,8,13H,7,12H2,1-3H3 |
InChI-Schlüssel |
KPXNUMDQBXGIMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


